molecular formula C17H15NO3 B10840404 1-Morpholin-4-yl-benzo[f]chromen-3-one

1-Morpholin-4-yl-benzo[f]chromen-3-one

Cat. No. B10840404
M. Wt: 281.30 g/mol
InChI Key: BYCFTTKUJHROAO-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-benzo[f]chromen-3-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-benzo[f]chromen-3-one typically involves the condensation of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the desired chromene derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes with functional groups like halides, alkyl, and amino groups.

Scientific Research Applications

1-Morpholin-4-yl-benzo[f]chromen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Morpholin-4-yl-benzo[f]chromen-3-one can be compared with other chromene derivatives:

properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-morpholin-4-ylbenzo[f]chromen-3-one

InChI

InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2

InChI Key

BYCFTTKUJHROAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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